Tri(t-butyoxycarbonylethyloxyethyl)amine

Description

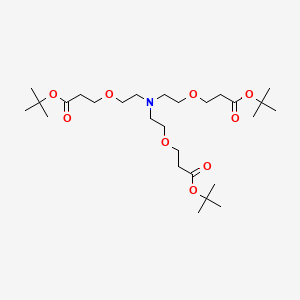

Tri(t-butyoxycarbonylethyloxyethyl)amine (CAS: Not explicitly provided; referred to as AP14132 in commercial catalogs) is a tertiary amine derivative featuring three t-butyoxycarbonyl (t-Boc)-protected ethyloxyethyl groups attached to a central nitrogen atom. Its molecular weight is 533.7 g/mol, and it is characterized by ≥95% purity in commercial formulations . The t-Boc groups serve as acid-labile protecting agents, making the compound useful in controlled-release applications or stepwise synthetic processes. Structurally, the ethyloxyethyl (PEG-like) chains enhance hydrophilicity, while the bulky t-Boc groups impart steric hindrance and moderate lipophilicity. This balance positions the compound as a versatile linker in bioconjugation, drug delivery systems, and polymer chemistry .

Properties

IUPAC Name |

tert-butyl 3-[2-[bis[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51NO9/c1-25(2,3)35-22(29)10-16-32-19-13-28(14-20-33-17-11-23(30)36-26(4,5)6)15-21-34-18-12-24(31)37-27(7,8)9/h10-21H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCCJLWRSASXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(CCOCCC(=O)OC(C)(C)C)CCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H51NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(t-butyoxycarbonylethyloxyethyl)amine is synthesized through a series of chemical reactions involving the protection of amine groups. One common method involves the use of t-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of an amine with t-butyloxycarbonyl chloride in the presence of a base, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tri(t-butyoxycarbonylethyloxyethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions yield the free amine.

Scientific Research Applications

Tri(t-butyoxycarbonylethyloxyethyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the modification of biomolecules for various biological studies.

Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.

Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Tri(t-butyoxycarbonylethyloxyethyl)amine involves its ability to protect amine groups through the formation of stable Boc derivatives. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. This property makes it valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (AP12213)

- Molecular Weight : 347.45 g/mol .

- Structure : Propane backbone with two t-Boc-ethoxy groups.

- Key Differences :

- Fewer t-Boc substituents (2 vs. 3) and a linear propane core (vs. branched ethyloxyethyl arms in AP14132).

- Lower molecular weight and reduced steric bulk, enabling easier diffusion in organic solvents but limiting applications in multi-step syntheses requiring triple protection.

Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane (AP12220)

- Molecular Weight : 505.65 g/mol .

- Structure : Methane core with three t-Boc-ethoxymethyl groups.

- Key Differences :

- Ethoxymethyl linkages (vs. ethyloxyethyl in AP14132) shorten the PEG-like chain, reducing hydrophilicity.

- Slightly lower molecular weight (505.65 vs. 533.7) but comparable steric protection.

Triethanolamine

- Molecular Weight : 149.19 g/mol .

- Structure : Tertiary amine with three hydroxyethyl groups.

- Key Differences :

- Hydroxyl groups (vs. t-Boc) confer high water solubility and surfactant properties.

- Lacks protective groups, making it reactive in acidic/basic conditions (vs. AP14132’s acid-labile protection).

TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE (CAS 65055-37-0)

- Molecular Weight : 169.31 g/mol .

- Structure : Cyclohexylmethyl and t-butyl substituents.

- Key Differences :

- Unprotected amine, enabling direct reactivity in alkylation or acylation reactions.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility | Basicity (pKa) | Stability |

|---|---|---|---|---|---|

| Tri(t-butyoxycarbonylethyloxyethyl)amine | 533.7 | Three t-Boc-ethyloxyethyl groups | Moderate (PEG-enhanced) | Low (steric hindrance) | Acid-labile; stable in neutral/basic conditions |

| 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane | 347.45 | Two t-Boc-ethoxy groups | Low (organic solvents) | Moderate | Acid-labile |

| Triethanolamine | 149.19 | Three hydroxyethyl groups | High (aqueous) | High (pKa ~7.8) | Hydrolytically stable |

| TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE | 169.31 | Cyclohexylmethyl, t-butyl | Low (lipophilic) | Moderate | Stable in non-acidic conditions |

Research Findings

Thermal Stability: AP14132’s PEG-like structure enhances thermal stability (decomposition >200°C) compared to alkylamines like TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE . Solubility: The ethyloxyethyl chains in AP14132 improve solubility in polar aprotic solvents (e.g., THF, DMF) relative to fully lipophilic analogues . Reactivity: The t-Boc groups require acidic deprotection (e.g., trifluoroacetic acid), unlike triethanolamine, which reacts directly in neutral conditions .

Biological Activity

Tri(t-butyoxycarbonylethyloxyethyl)amine (TBAE) is a synthetic compound with notable applications in drug development and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C27H51NO9

- Molecular Weight : 533.7 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

TBAE features a branched structure that enhances its solubility and bioavailability, which are critical for its effectiveness in biological applications. The presence of t-butoxycarbonyl (Boc) groups contributes to its stability and reactivity.

Mechanisms of Biological Activity

TBAE's biological activity can be attributed to several mechanisms:

- Drug Delivery Systems : TBAE is utilized in the formulation of drug delivery systems due to its ability to form micelles. These nanoparticles encapsulate drug molecules, improving their solubility and bioavailability. The amino groups in TBAE facilitate chemical reactions that allow for the attachment of targeting moieties, enhancing selective delivery to specific tissues or cells .

- Interaction with Biological Membranes : The lipophilic nature of TBAE allows it to interact effectively with cell membranes, influencing membrane fluidity and permeability. This property is essential for its role in facilitating the transport of therapeutic agents across cellular barriers .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that TBAE may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. Further research is required to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBAE:

- Study on Drug Delivery Efficiency : A study published in a peer-reviewed journal demonstrated that TBAE-based micelles significantly increased the solubility of poorly water-soluble drugs by up to 300% compared to traditional formulations. This enhancement was attributed to the unique structural properties of TBAE, which allowed for better encapsulation and stability .

- Toxicological Assessment : Toxicological evaluations indicated that TBAE exhibits low cytotoxicity in vitro, making it a promising candidate for pharmaceutical applications. Cell viability assays showed that concentrations up to 100 µM did not significantly affect cell proliferation in various human cell lines .

- Pharmacokinetic Studies : Research has shown that TBAE has favorable pharmacokinetic properties, including a half-life suitable for sustained drug release. This was demonstrated in animal models where TBAE-modified drugs exhibited prolonged circulation times compared to unmodified counterparts.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.